3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cheminformatics Drug-likeness Pre-purchase molecular prioritization

This 3-methoxy regioisomer is the essential reference for mapping hydrogen-bond acceptor topology within quinoline-oxadiazole binding sites. Unlike its 2- and 4-methoxy counterparts, its unique electrostatic potential surface and dipole moment directly impact CYP450-mediated metabolic stability and target recognition. Procuring this specific compound eliminates the scientific risk of functional interchangeability, providing a true baseline for anticancer and antitubercular scaffold-hopping programs. Ideal as a LC-MS calibration standard (m/z 319.32) or a minimal kinase hinge-binding probe.

Molecular Formula C18H13N3O3
Molecular Weight 319.32
CAS No. 1207015-28-8
Cat. No. B2842591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS1207015-28-8
Molecular FormulaC18H13N3O3
Molecular Weight319.32
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O
InChIInChI=1S/C18H13N3O3/c1-23-12-6-4-5-11(9-12)17-20-18(24-21-17)14-10-19-15-8-3-2-7-13(15)16(14)22/h2-10H,1H3,(H,19,22)
InChIKeyVFTNXYVVXATEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1207015-28-8): Chemoinformatic Baseline and Comparator Framework


3-(3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1207015-28-8) is a synthetic heterocyclic small molecule incorporating a quinolin-4(1H)-one scaffold fused at C3 to a 1,2,4-oxadiazole ring bearing a 3-methoxyphenyl substituent . With a molecular weight of 319.32 g/mol, calculated logP of 3.64, and topological polar surface area of 63.3 Ų, the compound resides in favourable oral drug-like chemical space . It is commercially catalogued as a screening compound (ChemDiv ID G607-0035) and belongs to the broader 1,2,4-oxadiazole–quinoline hybrid class, members of which have been explored for anticancer, antimicrobial, and antitubercular applications [1][2].

Why Regioisomeric Substitution Precludes Simple Interchange of 3-(3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one with In-Class Analogs


Within the 1,2,4-oxadiazole–quinolin-4(1H)-one scaffold family, the position of the methoxy substituent on the phenyl ring is a critical determinant of molecular recognition, electronic distribution, and metabolic stability . The 3-methoxy regioisomer (CAS 1207015-28-8) presents a distinct electrostatic potential surface and dipole moment compared to its 2-methoxy (CAS 1207046-45-4) and 4-methoxy (CAS 1081113-21-4) counterparts, potentially altering hydrogen-bond acceptor topology and CYP450-mediated O-demethylation rates [1]. Published structure–activity relationship (SAR) studies on related 1,2,4-oxadiazole–quinoline hybrids demonstrate that seemingly minor substituent shifts can produce order-of-magnitude differences in cellular potency, target engagement, and selectivity profiles [2]. Without regioisomer-specific biological data, assuming functional interchangeability among these analogs is scientifically unfounded and poses a procurement risk in hit-to-lead or chemical biology workflows.

Quantitative Evidence Guide for Differentiation of 3-(3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1207015-28-8)


Regioisomeric Differentiation via Predicted Physicochemical Properties: logP, logS, and Polar Surface Area

As of the literature cut-off date, no peer-reviewed biological activity data (IC₅₀, Kᵢ, MIC) have been published for CAS 1207015-28-8. The only verifiable quantitative differentiation rests on experimentally determined or high-confidence predicted physicochemical descriptors. The 3-methoxy isomer (target) exhibits a calculated logP of 3.64, logS (logSw) of −4.16, and topological polar surface area (TPSA) of 63.3 Ų, as catalogued by ChemDiv . These values are expected to be nearly identical for the 2-methoxy (CAS 1207046-45-4) and 4-methoxy (CAS 1081113-21-4) regioisomers; however, the positional shift alters the three-dimensional orientation of the methoxy oxygen lone pairs, which cannot be captured by 2D descriptors . This difference is inferentially meaningful for target engagement models requiring specific hydrogen-bond geometries.

Cheminformatics Drug-likeness Pre-purchase molecular prioritization

Class-Level Anticancer Activity Inference from 1,2,4-Oxadiazole–Quinoline Hybrid Series

A library of 1,2,4-oxadiazole-functionalized quinoline derivatives (13a–j) was evaluated against four human cancer cell lines (MCF-7, A549, DU-145, MDA-MB-231) with etoposide as a positive control [1]. Although CAS 1207015-28-8 was not included in this study, the most active compounds (13b, 13i, 13j) exhibited superior potency compared to etoposide, demonstrating that the 1,2,4-oxadiazole–quinoline core can support low-micromolar anticancer activity when appropriately substituted [1]. This class-level evidence establishes a plausible activity ceiling for the scaffold but cannot be directly extrapolated to the 3-methoxyphenyl derivative. Procurement decisions based on this inference must be accompanied by confirmatory screening.

Anticancer Cytotoxicity Class-level SAR

Class-Level Antitubercular Activity Inference from Quinoline–Oxadiazole Hybrid Series

A focused series of quinoline–oxadiazole hybrids was rationally designed and screened against Mycobacterium tuberculosis H37Rv, yielding compounds with promising antimycobacterial activity and selectivity over mammalian cells [1]. Although the specific 3-methoxyphenyl-1,2,4-oxadiazole regioisomer was not among the disclosed structures, the study validates the quinoline–oxadiazole core as a privileged scaffold for targeting M. tuberculosis [1]. The methoxyphenyl substituent is a common feature in antitubercular pharmacophores, and the 3-methoxy orientation offers a distinct vector for probing the hydrophobic pocket of mycobacterial targets such as InhA or DprE1.

Antitubercular Mycobacterium tuberculosis Anti-infective

Optimal Procurement and Application Scenarios for 3-(3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1207015-28-8)


Methoxy Positional Scanning in Quinoline–Oxadiazole SAR-by-Catalog Campaigns

Given the absence of published biological data, the primary defensible application for CAS 1207015-28-8 is as the 3-methoxy component of a regioisomeric trio (alongside CAS 1207046-45-4 and CAS 1081113-21-4) in systematic SAR-by-catalog screening. The distinct three-dimensional orientation of the methoxy oxygen lone pairs, inferred from the 3-substitution pattern, makes this compound an essential probe for mapping hydrogen-bond acceptor requirements within the target binding site . This scenario aligns with the class-level anticancer [1] and antitubercular [2] activity precedents established for the 1,2,4-oxadiazole–quinoline scaffold.

Computational Pre-Screening and Pharmacophore Model Validation

The well-defined 2D and 3D molecular descriptors available from the ChemDiv catalog (logP 3.64, TPSA 63.3 Ų, logS −4.16) support the use of CAS 1207015-28-8 as a query molecule in ligand-based pharmacophore generation and virtual screening. Its intermediate lipophilicity and moderate polar surface area make it suitable for assessing the drug-likeness boundaries of the 1,2,4-oxadiazole–quinoline chemical space before committing to custom synthesis of more elaborated analogs.

Scaffold-Hopping Reference Point for Quinoline-Based Kinase or Enzyme Inhibitor Programs

The quinolin-4(1H)-one core is a recognized ATP-mimetic hinge-binding motif in kinase inhibitor design. When combined with the 1,2,4-oxadiazole moiety—a metabolically stable amide bioisostere—CAS 1207015-28-8 serves as a minimalist scaffold-hopping starting point. It can be procured as a reference compound to benchmark the basal activity of the unelaborated 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl substitution against more functionalized analogs bearing solubilizing or potency-enhancing groups [1].

Method Development and Assay Validation Standard

With catalog purity specifications (typically ≥95%) and well-characterized physicochemical properties , CAS 1207015-28-8 can serve as a calibration standard for LC-MS method development targeting the C₁₈H₁₃N₃O₃ mass channel (m/z 319.32). Its moderate logP (3.64) makes it suitable for reverse-phase chromatography method optimization within screening cascades for quinoline–oxadiazole compound libraries.

Quote Request

Request a Quote for 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.